Boc-n-(2-fmoc-aminoethyl)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

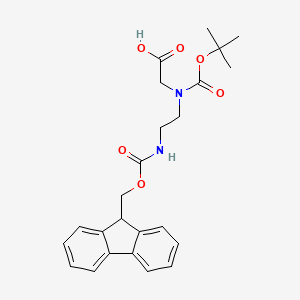

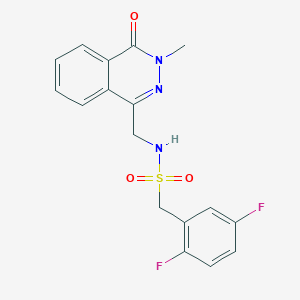

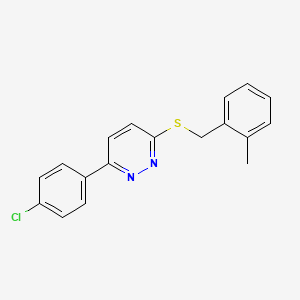

“Boc-n-(2-fmoc-aminoethyl)glycine” is a Fmoc-protected glycine derivative . It has a molecular weight of 440.5 . The compound is typically a white powder .

Synthesis Analysis

The synthesis of “Boc-n-(2-fmoc-aminoethyl)glycine” involves the use of Fmoc solid-phase peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Molecular Structure Analysis

The empirical formula of “Boc-n-(2-fmoc-aminoethyl)glycine” is C24H28N2O6 . The compound has a complex structure that includes a Boc (tert-butoxycarbonyl) group and a Fmoc (fluorenylmethyloxycarbonyl) group .

Chemical Reactions Analysis

“Boc-n-(2-fmoc-aminoethyl)glycine” is used in Fmoc solid-phase peptide synthesis . This process involves the formation of peptide bonds to create a peptide chain .

Physical And Chemical Properties Analysis

“Boc-n-(2-fmoc-aminoethyl)glycine” is a white powder . It has a melting point of 102 - 109 C . The compound should be stored at 0 - 8 C .

科学的研究の応用

- Application : Boc-N-(2-Fmoc-Aeg) serves as a key monomer in PNA synthesis. It can be incorporated into PNAs to create sequence-specific probes for gene expression studies, diagnostics, and antisense therapy .

- Application : Boc-N-(2-Fmoc-Aeg) facilitates the assembly of PNA oligomers, enabling the study of structure-activity relationships and in vivo assessments for antimicrobial applications .

- Application : Optimized protocols allow rapid and efficient synthesis of PNA oligomers, aiding drug discovery and functional studies .

- Application : These monomers find use in designing sequence-specific PNA probes for detecting DNA/RNA targets in biological samples .

Peptide Nucleic Acid (PNA) Synthesis

Antisense Antibiotics

Microwave-Assisted Oligomer Assembly

Thymine-Based PNA Monomers

Cost-Effective Synthesis

作用機序

Target of Action

Boc-n-(2-fmoc-aminoethyl)glycine is a fluorenylmethyloxycarbonyl (Fmoc) protected glycine derivative . It is primarily used in the field of peptide nucleic acid research to develop unusual or modified monomers . The primary targets of Boc-n-(2-fmoc-aminoethyl)glycine are the amino acids in the peptide chain, specifically glycine, which is the simplest and least sterically hindered of the amino acids .

Mode of Action

The mode of action of Boc-n-(2-fmoc-aminoethyl)glycine involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . This reaction liberates HCl, which is neutralized by the base . The compound confers a high level of flexibility when incorporated into polypeptides .

Biochemical Pathways

Boc-n-(2-fmoc-aminoethyl)glycine is involved in the synthesis of peptide nucleic acids (PNAs). PNAs consist of a backbone of repeating N-(2-aminoethyl) glycine units connected by peptide bonds . This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function .

Result of Action

The result of the action of Boc-n-(2-fmoc-aminoethyl)glycine is the successful incorporation of the glycine derivative into the peptide chain during synthesis . This can lead to the creation of peptides with unique properties, potentially aiding in the deconvolution of protein structure and function .

Action Environment

The action of Boc-n-(2-fmoc-aminoethyl)glycine is influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at a temperature of 2-8°C . The pH of the environment can also affect the reactivity of the compound, particularly during the peptide synthesis process .

将来の方向性

特性

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(14-21(27)28)13-12-25-22(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJLVJKSNJBYAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-n-(2-fmoc-aminoethyl)glycine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/no-structure.png)

![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2449734.png)

![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2449740.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2449746.png)

![3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2449748.png)